molecular formula C23H18N2O2 B2684901 N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953245-14-2

N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2684901
CAS No.: 953245-14-2
M. Wt: 354.409
InChI Key: BWIKEDILVJJARW-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide: is a complex organic compound characterized by the presence of biphenyl and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(5-Methoxy[1,1’-biphenyl]-3-yl)acetamide
  • N-(5-Phenylisoxazol-3-yl)acetamide

Comparison:

N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide stands out due to the combination of biphenyl and isoxazole moieties, providing unique electronic and structural properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-23(16-19-15-22(27-25-19)18-11-5-2-6-12-18)24-21-14-8-7-13-20(21)17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIKEDILVJJARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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